Home > Products > Screening Compounds P27478 > 3,4-dimethoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide
3,4-dimethoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide -

3,4-dimethoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide

Catalog Number: EVT-4619502
CAS Number:
Molecular Formula: C21H25N3O4
Molecular Weight: 383.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. Crystalline η-modification of 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]-amino]-phenyl]benzamide methanesulphonate (Imatinib mesylate) []

Compound Description: Imatinib mesylate, also known by its brand name Gleevec, is an anti-cancer medication primarily used to treat chronic myelogenous leukemia (CML) and gastrointestinal stromal tumors (GIST). [] It functions as a tyrosine kinase inhibitor, specifically targeting the BCR-Abl tyrosine kinase, which is abnormally activated in CML. This inhibition prevents the proliferation of cancer cells and induces apoptosis.

Relevance: Imatinib mesylate shares a similar structure with 3,4-dimethoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide, particularly the presence of the 4-methylpiperazine moiety and a substituted benzamide group. Both compounds target kinases, suggesting potential similarities in their modes of action, although their specific targets and biological activities differ. []

2. 3-(2-imidazo[1,2-b]pyridazin-3-yl-ethynyl)-4-methyl-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]benzamide (Ponatinib) []

Compound Description: Ponatinib, commercially known as Iclusig, is a tyrosine kinase inhibitor used for treating chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). [] It acts by blocking the activity of the BCR-ABL protein, a tyrosine kinase that promotes the growth of leukemia cells.

Relevance: Similar to 3,4-dimethoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide, Ponatinib contains a 4-methylpiperazine moiety linked to a benzamide core. The presence of these common structural features suggests they might belong to the same chemical class and potentially share a similar binding mechanism to their respective targets, although their specificities and potencies might vary. []

3. 6,7‐Dimethoxy‐2‐{2‐[4‐(1H‐1,2,3‐triazol‐1‐yl)phenyl]ethyl}‐1,2,3,4‐tetrahydroisoquinolines []

Compound Description: This compound series was designed and synthesized as potential reversal agents for P-glycoprotein (P-gp)-mediated multidrug resistance (MDR). [] One notable compound in this series, 2‐[(1‐{4‐[2‐(6,7‐dimethoxy‐3,4‐dihydroisoquinolin‐2(1H)‐yl)ethyl]phenyl}‐1H‐1,2,3‐triazol‐4‐yl)methoxy]‐N‐(p‐tolyl)benzamide (compound 7h), exhibited high potency, low cytotoxicity, and a long duration of action in reversing doxorubicin resistance. []

Relevance: Although structurally different from 3,4-dimethoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide, this series shares the 6,7-dimethoxy motif present in the target compound. This structural similarity, along with the shared focus on targeting specific proteins involved in disease processes (kinases for the target compound and P-gp for this series), suggests potential commonalities in their design principles and biological activity profiles. []

4. 4-{[4-(2-Furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides []

Compound Description: This series of compounds was synthesized as potential therapeutic agents for Alzheimer’s disease. [] These compounds were designed to target and inhibit butyrylcholinesterase, an enzyme implicated in Alzheimer’s disease. One compound in this series, 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(4-ethylphenyl) benzamide, demonstrated excellent inhibitory activity against butyrylcholinesterase. []

Relevance: The presence of the 4-substituted benzamide and piperazine ring systems in both this series and 3,4-dimethoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide highlights a key structural similarity. This similarity, combined with their focus on targeting specific proteins (butyrylcholinesterase for this series and potentially a kinase for the target compound), suggests that these compounds might share a similar design strategy for achieving biological activity. []

5. 6,7-Dimethoxy-1-(3,4-dimethoxybenzyl)-4- ([4-(2-methoxyphenyl)-1-piperazinyl]methyl)isoquinoline (Ro 22-4839) []

Compound Description: Ro 22-4839 is a compound investigated for its potential as a cerebral circulation improver due to its vasospasmolytic properties. [] Studies demonstrated its ability to induce arterial relaxation and inhibit the superprecipitation of chicken gizzard smooth muscle actomyosin, suggesting a possible mechanism of action involving calmodulin antagonism. []

Relevance: Ro 22-4839 exhibits significant structural similarities to 3,4-dimethoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide, including the presence of a piperazine ring, a dimethoxy-substituted aromatic ring, and a benzyl group. These shared structural features suggest a potential for overlapping biological activities and similar pharmacological profiles. []

Properties

Product Name

3,4-dimethoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide

IUPAC Name

3,4-dimethoxy-N-[2-(4-methylpiperazine-1-carbonyl)phenyl]benzamide

Molecular Formula

C21H25N3O4

Molecular Weight

383.4 g/mol

InChI

InChI=1S/C21H25N3O4/c1-23-10-12-24(13-11-23)21(26)16-6-4-5-7-17(16)22-20(25)15-8-9-18(27-2)19(14-15)28-3/h4-9,14H,10-13H2,1-3H3,(H,22,25)

InChI Key

LTQMUMQBRHGLMB-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC(=C(C=C3)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.